

5-Bromo-2-(dimethylamino)pyrimidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Bromo-2-(dimethylamino)pyrimidine
Cat. No.:	B1281550

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 38696-21-8[1]

This in-depth technical guide provides a comprehensive overview of **5-Bromo-2-(dimethylamino)pyrimidine**, a key building block in medicinal chemistry, particularly in the development of targeted cancer therapies. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role as a precursor in the synthesis of kinase inhibitors.

Core Properties and Data

5-Bromo-2-(dimethylamino)pyrimidine is a halogenated pyrimidine derivative. The presence of the bromine atom at the 5-position and the dimethylamino group at the 2-position makes it a versatile intermediate for various chemical transformations, including cross-coupling reactions and nucleophilic substitutions. These reactions are pivotal in the synthesis of complex organic molecules with therapeutic potential.

Property	Value	Source
CAS Number	38696-21-8	[1]
Molecular Formula	C ₆ H ₈ BrN ₃	[1] [2]
Molecular Weight	202.05 g/mol	[1] [2]
Melting Point	74-81 °C	[3]
Boiling Point (Predicted)	272.0 ± 32.0 °C	[3]
Purity	≥97%	[1]
Appearance	Off-White Crystal	
InChI	InChI=1S/C6H8BrN3/c1-10(2)6-8-3-5(7)4-9-6/h3-4H,1-2H3	[2]
InChIKey	NYMYGNLCILQUMT-UHFFFAOYSA-N	[2]
SMILES	CN(C)c1ncc(Br)cn1	

Synthesis and Purification: Experimental Protocols

The synthesis of **5-Bromo-2-(dimethylamino)pyrimidine** can be achieved through various routes. A common method involves the bromination of 2-(dimethylamino)pyrimidine. The following is a generalized experimental protocol based on common organic synthesis techniques.

Synthesis Protocol: Bromination of 2-(dimethylamino)pyrimidine

Materials:

- 2-(Dimethylamino)pyrimidine
- N-Bromosuccinimide (NBS)

- Acetonitrile (CH_3CN) or Dichloromethane (CH_2Cl_2)
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(dimethylamino)pyrimidine (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the stirred solution.
- Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

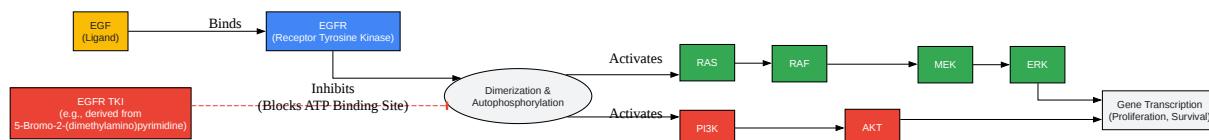
Purification Protocol: Flash Column Chromatography

- Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
- Dissolve the crude **5-Bromo-2-(dimethylamino)pyrimidine** in a minimal amount of dichloromethane.
- Load the dissolved crude product onto the top of the silica gel column.
- Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).
- Collect the fractions and monitor them by TLC.
- Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified **5-Bromo-2-(dimethylamino)pyrimidine** as an off-white solid.

Analytical Characterization

The identity and purity of the synthesized compound can be confirmed using various spectroscopic techniques.

- ^1H NMR Spectroscopy: The proton NMR spectrum will show characteristic peaks for the aromatic protons on the pyrimidine ring and the methyl protons of the dimethylamino group.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio).
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H, C=N, and C-N bonds present in the molecule.[\[2\]](#)

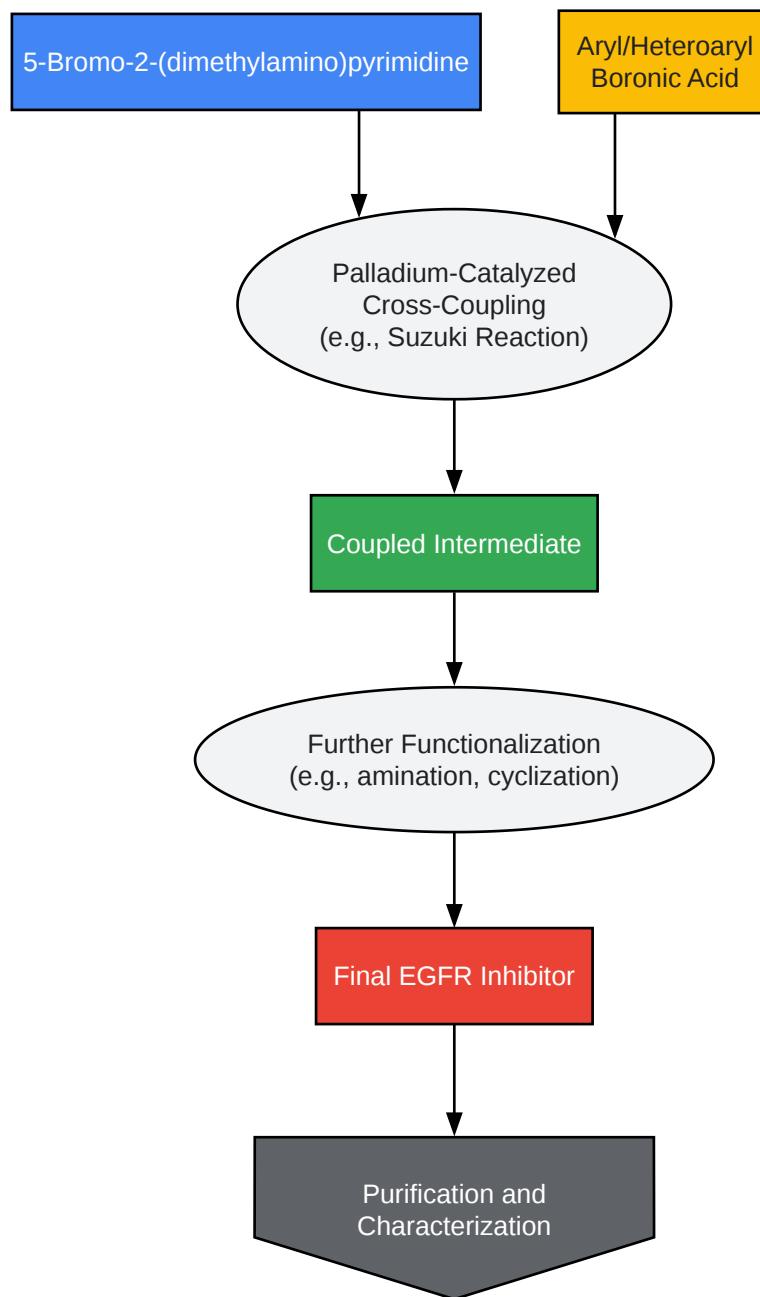

Application in Drug Discovery: A Precursor for EGFR Inhibitors

Pyrimidine derivatives are a cornerstone in the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, when dysregulated, plays a crucial role in the development and progression of various cancers. Small molecule inhibitors that block the ATP-binding site of the EGFR kinase domain are effective cancer therapeutics.

5-Bromo-2-(dimethylamino)pyrimidine serves as a versatile starting material for the synthesis of such inhibitors. The bromine atom allows for the introduction of various aryl or heteroaryl groups through palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling. This enables the construction of a diverse library of compounds for structure-activity relationship (SAR) studies.

Signaling Pathway and Mechanism of Action

The EGFR signaling pathway is a complex cascade of events that ultimately leads to cell proliferation, survival, and differentiation. The diagram below illustrates a simplified EGFR signaling pathway and the point of inhibition by EGFR tyrosine kinase inhibitors (TKIs).



[Click to download full resolution via product page](#)

Caption: Simplified EGFR signaling pathway and inhibition by a TKI.

Workflow for Synthesis of an EGFR Inhibitor

The following diagram outlines a general workflow for the synthesis of an EGFR inhibitor using **5-Bromo-2-(dimethylamino)pyrimidine** as a starting material.

[Click to download full resolution via product page](#)

Caption: General workflow for EGFR inhibitor synthesis.

In conclusion, **5-Bromo-2-(dimethylamino)pyrimidine** is a valuable and versatile chemical intermediate. Its properties and reactivity make it an essential tool for medicinal chemists and drug development professionals, particularly in the ongoing effort to develop novel and effective targeted therapies for cancer. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for researchers working with this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [5-Bromo-2-(dimethylamino)pyrimidine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1281550#5-bromo-2-dimethylamino-pyrimidine-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

